molecular formula C10H11IO B14055577 (E)-3-(4-iodophenyl)but-2-en-1-ol

(E)-3-(4-iodophenyl)but-2-en-1-ol

Cat. No.: B14055577
M. Wt: 274.10 g/mol
InChI Key: KYGKGXITSZRPHP-UHFFFAOYSA-N
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Description

(E)-3-(4-iodophenyl)but-2-en-1-ol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-iodophenyl)but-2-en-1-ol can be achieved through several methods:

    Heck Reaction: This involves the coupling of 4-iodobenzene with but-2-en-1-ol in the presence of a palladium catalyst and a base.

    Grignard Reaction: The reaction of 4-iodobenzyl bromide with a Grignard reagent derived from but-2-en-1-ol.

    Wittig Reaction: The reaction of 4-iodobenzaldehyde with a phosphonium ylide derived from but-2-en-1-ol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. This might include continuous flow reactors and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-iodophenyl)but-2-en-1-ol can undergo various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.

    Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO₄.

    Reduction: H₂ with Pd/C or NaBH₄.

    Substitution: Nucleophiles like NaOH, KCN, or amines.

Major Products

    Oxidation: (E)-3-(4-iodophenyl)but-2-en-1-one.

    Reduction: (E)-3-(4-iodophenyl)butan-1-ol.

    Substitution: Various substituted phenylbutenols depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug development due to its structural features.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-iodophenyl)but-2-en-1-ol would depend on its specific application

    Hydrogen bonding: Via the hydroxyl group.

    π-π interactions: Between the phenyl ring and aromatic residues in proteins.

    Covalent bonding: If the iodine atom is involved in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-bromophenyl)but-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.

    (E)-3-(4-chlorophenyl)but-2-en-1-ol: Similar structure but with a chlorine atom instead of iodine.

    (E)-3-(4-fluorophenyl)but-2-en-1-ol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (E)-3-(4-iodophenyl)but-2-en-1-ol makes it unique due to iodine’s larger atomic size and higher reactivity compared to other halogens. This can influence the compound’s reactivity and interactions in various applications.

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

3-(4-iodophenyl)but-2-en-1-ol

InChI

InChI=1S/C10H11IO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3

InChI Key

KYGKGXITSZRPHP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C1=CC=C(C=C1)I

Origin of Product

United States

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